Methyl 22-hydroxytetracosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 22-hydroxytetracosanoate, also known as methyl cerebronate, is a hydroxylated fatty acid methyl ester. It is a derivative of tetracosanoic acid, featuring a hydroxyl group at the 22nd carbon position. This compound is found in various natural sources, including mature and immature strawberry homogenates, certain sponges, sediment samples, and the aerial parts of Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 22-hydroxytetracosanoate can be synthesized through the esterification of 22-hydroxytetracosanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 22-hydroxytetracosanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation units .
Chemical Reactions Analysis
Types of Reactions
Methyl 22-hydroxytetracosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group yields 22-ketotetracosanoic acid or 22-carboxytetracosanoic acid.
Reduction: Reduction of the ester group produces 22-hydroxytetracosanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 22-hydroxytetracosanoate has several scientific research applications:
Chemistry: It is used as a reference compound in the study of fatty acid methyl esters and their derivatives.
Biology: It serves as a biomarker for the presence of certain microorganisms and plants.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of methyl 22-hydroxytetracosanoate involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxytetracosanoate: Another hydroxylated fatty acid methyl ester with the hydroxyl group at the 2nd carbon position.
Methyl 22-hydroxyhexacosanoate: A similar compound with a longer carbon chain.
Methyl 22-hydroxybehenate: A related compound with a shorter carbon chain
Uniqueness
Methyl 22-hydroxytetracosanoate is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and physical properties. This positional isomerism affects its reactivity and interaction with biological systems, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
18060-84-9 |
---|---|
Molecular Formula |
C25H50O3 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
methyl 22-hydroxytetracosanoate |
InChI |
InChI=1S/C25H50O3/c1-3-24(26)22-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21-23-25(27)28-2/h24,26H,3-23H2,1-2H3 |
InChI Key |
FAMUOPKVDONMAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCCCCCCCCCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.